

# Statistical analysis of Aurelin's antimicrobial activity data

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## Compound of Interest

Compound Name: **Aurelin**

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## Aurelin's Antimicrobial Efficacy: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the antimicrobial peptide **Aurelin** against other antimicrobial agents, supported by available experimental data.

**Aurelin**, a novel 40-residue cationic antimicrobial peptide isolated from the jellyfish *Aurelia aurita*, has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][2] This guide provides a statistical analysis of its antimicrobial activity based on publicly available data, offering a comparison with other antimicrobial agents and detailing the experimental context.

## Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of **Aurelin** has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The available data for **Aurelin** against specific bacterial strains is presented below, alongside MIC values for commonly used antibiotics against the same organisms for a comparative perspective.

Antimicrobial Agent	Organism	MIC ( $\mu$ M)	MIC ( $\mu$ g/mL)
Aurelin	Bacillus megaterium	10	~43
Aurelin	Micrococcus luteus	40	~172
Ciprofloxacin	Micrococcus luteus	-	0.015 - 1
Erythromycin	Micrococcus luteus	-	0.03 - 0.25
Gentamicin	Micrococcus luteus	-	0.06 - 0.5
Tetracycline	Micrococcus luteus	-	0.12 - 1
Ciprofloxacin	Bacillus megaterium	-	0.125 - 0.5
Erythromycin	Bacillus megaterium	-	0.06 - 0.25
Gentamicin	Bacillus megaterium	-	0.125 - 0.5
Tetracycline	Bacillus megaterium	-	0.06 - 0.25

Note: The MIC values for common antibiotics are presented as a range, as they can vary depending on the specific strain and testing conditions. The MIC of **Aurelin** in  $\mu$ g/mL is an approximation based on its molecular weight of approximately 4296.4 Da.

## Experimental Protocols

The following experimental protocols are inferred from the abstracts of key research papers on **Aurelin** and standard microbiological practices. The full-text articles were not accessible to provide more detailed methodologies.

## Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

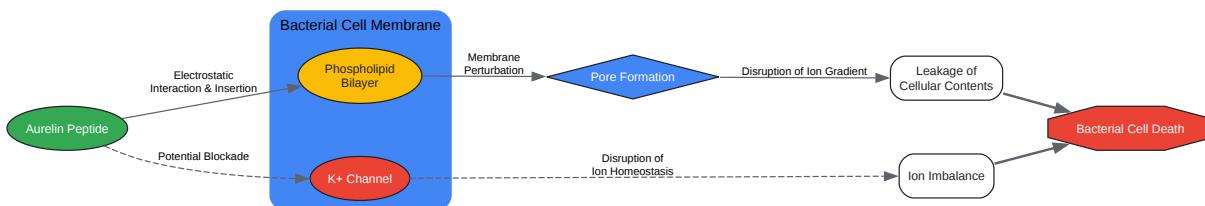
- Bacterial Strain Preparation: The test organisms, *Bacillus megaterium* and *Micrococcus luteus*, are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) at a

specified temperature (e.g., 37°C) until they reach the logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10<sup>5</sup> colony-forming units (CFU)/mL).

- Preparation of **Aurelin** Dilutions: A stock solution of purified **Aurelin** is prepared in a suitable solvent. A series of twofold dilutions of the **Aurelin** stock solution are then made in the broth medium in a 96-well microtiter plate.
- Inoculation and Incubation: Each well of the microtiter plate containing the different concentrations of **Aurelin** is inoculated with the standardized bacterial suspension. Control wells containing only the broth and bacteria (positive control for growth) and broth only (negative control for sterility) are also included. The plate is then incubated at the optimal growth temperature for the bacteria for a defined period (e.g., 18-24 hours).
- MIC Determination: After incubation, the microtiter plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of **Aurelin** at which there is no visible growth of the bacteria.

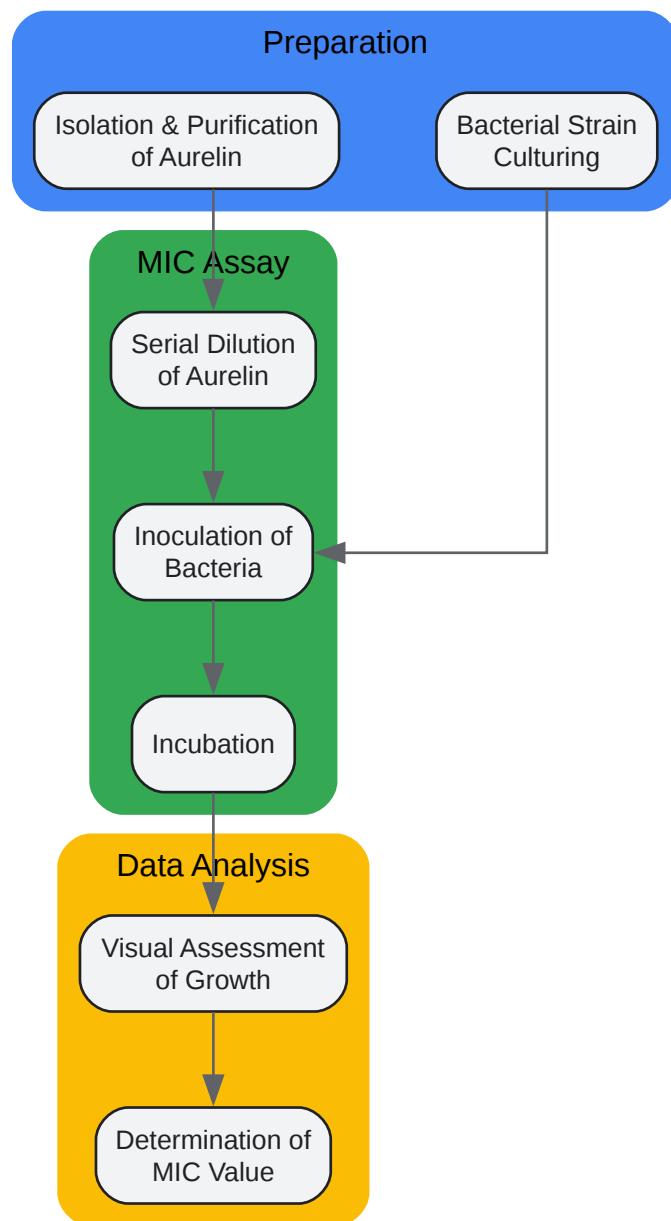
## Visualizing Aurelin's Mechanism and Experimental Workflow

To better understand the proposed mechanism of action of **Aurelin** and the experimental process, the following diagrams have been generated using the DOT language.



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Caption: Proposed dual mechanism of action of **Aurelin**.



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## References

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- 2. Aurelin, a novel antimicrobial peptide from jellyfish *Aurelia aurita* with structural features of defensins and channel-blocking toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
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